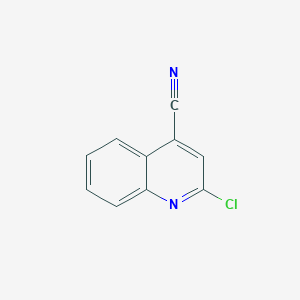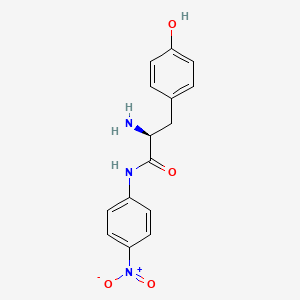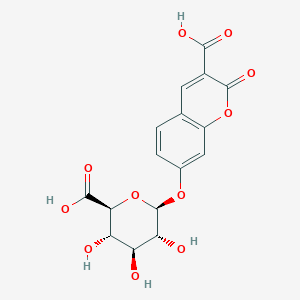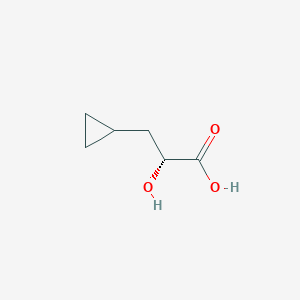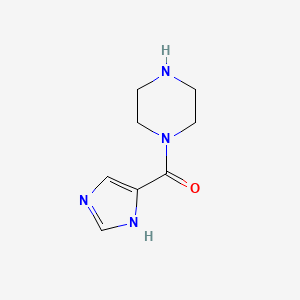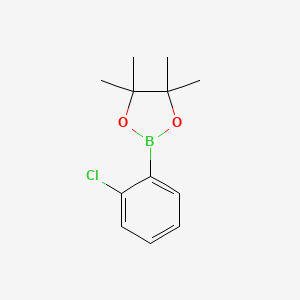
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (2-C-TMD) is an organoboron compound that has been studied extensively in recent years due to its potential applications in chemical synthesis and scientific research. 2-C-TMD is a relatively simple molecule with a structure consisting of a single boron atom bonded to two chlorine atoms, four methyl groups, and two oxygen atoms. The unique chemical structure of 2-C-TMD makes it a versatile compound that can be used for a variety of purposes, including synthesis, research, and drug development.
Scientific Research Applications
Synthesis of Pinacolylboronate-Substituted Stilbenes
The compound 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has been utilized in the synthesis of novel derivatives, specifically 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane. This process involves treating a triphenylphosphonium bromide derivative with aldehydes, yielding boron-containing stilbene derivatives. These derivatives are of interest due to their potential applications in LCD technology and as intermediates for synthesizing conjugated polyenes. Additionally, they are being investigated for their potential therapeutic properties for Neurodegenerative diseases (Das et al., 2015).
Reaction with Acetonitrile
The reaction of 2-alkyl- and 2-alkoxy-4,4,5,5-tetramethyl- and 4,5-diphenyl-1,3,2-dioxaborolanes with acetonitrile has been studied, leading to the formation of corresponding 2-oxazolines. The yields of these reactions are influenced by the substituent nature on the boron atom in the molecule of the starting cyclic boric ester. This indicates potential applications in the synthesis of organic compounds involving cyclic boric esters (Kuznetsov et al., 2001).
Synthesis of Silicon-Based Drugs and Odorants
A derivative of this compound has been used as a building block for synthesizing biologically active 5,8-disila-5,6,7,8-tetrahydronaphthalene derivatives. One such derivative demonstrated its synthetic potential by enabling a new synthesis of the retinoid agonist disila-bexarotene. This showcases the compound's relevance in medicinal chemistry, particularly in the synthesis of silicon-based drugs (Büttner et al., 2007).
Electrochemical Properties and Reactions
Electrochemical analyses of derivatives of this compound, specifically sulfur-containing organoboron compounds, have been conducted. These analyses revealed a β-effect of organoborate, indicating a lower oxidation potential compared to organoborane. Additionally, anodic substitution reactions of organoboronate ester and organoborate were performed, leading to selectively substituted products in good yields. This research highlights the compound's relevance in electrochemistry and its potential application in electrochemical synthesis (Tanigawa et al., 2016).
Mechanism of Action
Mode of Action
Given its chemical structure, it may interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
As a new chemical entity, its effects on biochemical pathways and downstream effects are subjects of ongoing research .
Result of Action
The molecular and cellular effects of 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane’s action are currently unknown. Understanding these effects will provide valuable insights into the potential therapeutic applications of this compound .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO2/c1-11(2)12(3,4)16-13(15-11)9-7-5-6-8-10(9)14/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVCBWQNFHAZRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10629660 | |
| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
870195-94-1 | |
| Record name | 2-(2-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10629660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



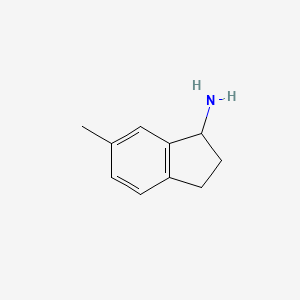
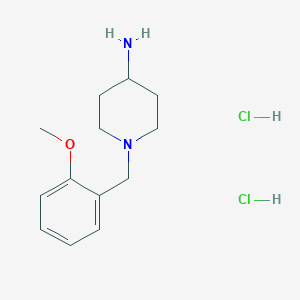


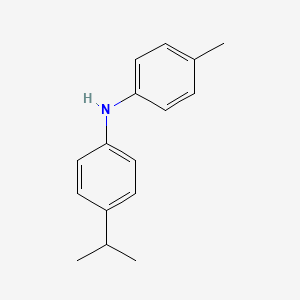


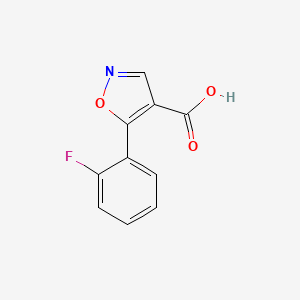
![1-[(4-Bromobutanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B1359157.png)
